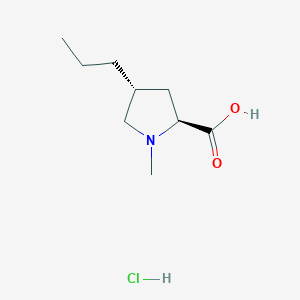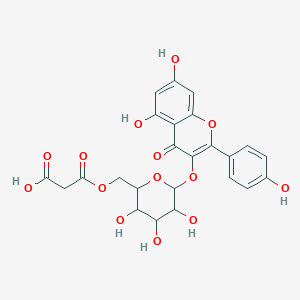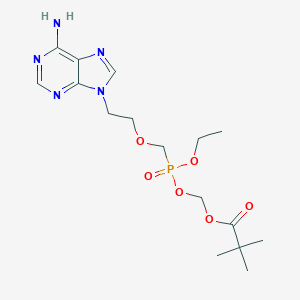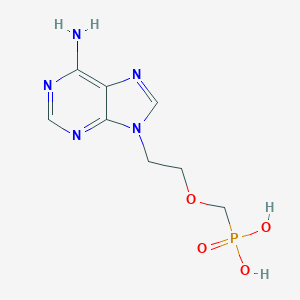
2,4-Dichlorobenzoyl Cyanide
Vue d'ensemble
Description
2,4-Dichlorobenzoyl Cyanide is a chemical compound that can be used in the preparation of benzoylcyclohexanedione pesticides . It is also an impurity in the synthesis of Lamotrigine .
Synthesis Analysis
The synthesis of this compound involves several steps. It is the key starting material for the synthesis of lamotrigine . The 2,3-dichlorobenzoyl cyanide has five regio isomers .Molecular Structure Analysis
The molecular formula of this compound is C8H3Cl2NO . Its average mass is 200.021 Da and its monoisotopic mass is 198.959167 Da .Applications De Recherche Scientifique
Fabrication de Caoutchouc de Silicone
Le peroxyde de di (2,4-dichlorobenzoyle) (DCBP), un composé apparenté au 2,4-Dichlorobenzoyl Cyanide, est couramment utilisé dans la fabrication du caoutchouc de silicone comme agent de réticulation, agent de vulcanisation et initiateur de polymérisation . Il est avantageux en raison de sa vitesse de durcissement rapide et de sa nature transparente durcie sans bulles .
Étude de la Décomposition Thermique
Le comportement de décomposition thermique du DCBP a été examiné en combinant des simulations avec des méthodes d'analyse thermique . Cela permet de comprendre les fondements de la thermocinétique, tels que la température de pointe, la chaleur de décomposition et l'énergie d'activation apparente du DCBP .
Application de la Théorie de l'Inflammation Thermique
L'application de la théorie de l'inflammation thermique du DCBP a été étudiée par ajustement de courbe basé sur la cinétique . Cela représente une avancée majeure dans la compréhension du comportement entre le dégagement de chaleur et le transfert de chaleur vers l'environnement intégré dans une seule équation différentielle .
Analyse de Sécurité
En raison de sa réactivité ou de son incompatibilité, le DCBP peut affecter négativement les exigences et les préoccupations en matière de sécurité lors des réactions chimiques . Par conséquent, ses propriétés ont été étudiées à l'aide de la calorimétrie différentielle à balayage et d'une revue de la littérature .
Étude des Caractéristiques de Décomposition
Les caractéristiques de décomposition du DCBP ont été étudiées à l'aide de techniques calorimétriques isothermes et non isothermes combinées à une approche de simulation . Cela aide à prédire les réactions incontrôlées non souhaitées, qui impliquent une augmentation énorme de la pression et le rejet de sous-produits toxiques dans l'environnement <svg class="icon" height="16" p-id="1735"
Mécanisme D'action
Target of Action
2,4-Dichlorobenzoyl Cyanide (DCBC) is an organic compound that is primarily used as an intermediate in the production of dyes and pharmaceuticals It’s known that dcbc interacts with various biochemical processes during its use in the production of dyes and pharmaceuticals .
Mode of Action
It’s known that dcbc undergoes thermal decomposition, which is an autocatalytic reaction . This means that the reaction accelerates as it proceeds, leading to a rapid release of energy . This property is crucial in its role as an initiator, hardener, and vulcanizing agent in the rubber industry .
Biochemical Pathways
This process can lead to various downstream effects, including the release of energy and the formation of new compounds .
Result of Action
The primary result of DCBC’s action is its role in the production of dyes and pharmaceuticals . It’s also used as an initiator, hardener, and vulcanizing agent in the rubber industry . The thermal decomposition of DCBC leads to a rapid release of energy, which is crucial in these applications .
Action Environment
The action of DCBC can be influenced by various environmental factors. For instance, the thermal decomposition of DCBC is a temperature-dependent process . Therefore, the rate and extent of this reaction can be influenced by the temperature of the environment . Additionally, safety precautions must be taken to prevent the release of DCBC into the environment, as it can pose potential hazards .
Safety and Hazards
2,4-Dichlorobenzoyl Cyanide is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water and contact with water liberates toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins during its use in the synthesis of certain pesticides
Cellular Effects
Given its use in pesticide synthesis, it may have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Propriétés
IUPAC Name |
2,4-dichlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJCNUBDKYFMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431458 | |
| Record name | 2,4-Dichlorobenzoyl Cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35022-43-6 | |
| Record name | 2,4-Dichlorobenzoyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzoyl Cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B194243.png)








